molecular formula C8H8N2O2 B1449568 3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 37432-58-9

3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1449568
CAS No.: 37432-58-9
M. Wt: 164.16 g/mol
InChI Key: XIJFXPWOHZJPTF-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that contains both furan and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of furan derivatives with hydrazine and subsequent cyclization. One common method involves the reaction of 2-furyl hydrazine with ethyl acetoacetate under reflux conditions to form the desired pyrazolone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyrazolone ring can be reduced to form dihydropyrazole derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the pyrazolone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(furan-2-yl)pyrazole: Similar structure but lacks the methyl and dihydro groups.

    Furan-2-carbaldehyde: Contains the furan ring but lacks the pyrazolone moiety.

    1-methyl-3-(furan-2-yl)pyrazole: Similar structure but lacks the dihydro group.

Uniqueness

3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of both the furan and pyrazolone rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(furan-2-yl)-2-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-10-8(11)5-6(9-10)7-3-2-4-12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJFXPWOHZJPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
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3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 3
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3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 4
3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 5
3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 6
3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one

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